5-Bromo-5-phenylimidazolidine-2,4-dione: A Strategic Intermediate for C5-Diversified Hydantoin Scaffolds
5-Bromo-5-phenylimidazolidine-2,4-dione: A Strategic Intermediate for C5-Diversified Hydantoin Scaffolds
The following technical guide details the chemical properties, synthesis, and reactivity of 5-Bromo-5-phenylimidazolidine-2,4-dione (also known as 5-Bromo-5-phenylhydantoin). This document is structured for researchers and drug development professionals focusing on small molecule synthesis and heterocyclic chemistry.
Executive Summary
5-Bromo-5-phenylimidazolidine-2,4-dione is a halogenated derivative of the hydantoin (imidazolidine-2,4-dione) scaffold. Unlike N-halogenated hydantoins (e.g., 1,3-dibromo-5,5-dimethylhydantoin) which serve primarily as oxidative brominating agents, this compound features a bromine atom at the C5 position . This specific architecture creates a reactive tertiary center that is both benzylic and
This unique electronic environment makes the compound a critical "gateway intermediate" for synthesizing 5,5-disubstituted hydantoins , a class of molecules with profound pharmacological significance (e.g., the anticonvulsant Phenytoin). Its reactivity is dominated by the lability of the C5–Br bond, allowing for facile nucleophilic substitution and radical-mediated functionalization.
Molecular Architecture & Physicochemical Profile
Structural Analysis
The molecule consists of a five-membered imidazolidine-2,4-dione ring substituted at the 5-position with a phenyl group and a bromine atom.
-
Core Scaffold: Planar hydantoin ring (though C5 is sp3 hybridized).
-
Stereochemistry: The C5 position is chiral. The synthesized material is typically a racemic mixture (
-5-bromo-5-phenylhydantoin) unless asymmetric catalysis is employed. -
Electronic Effects: The C5 position is highly electrophilic due to the electron-withdrawing inductive effects of the adjacent carbonyl (C4), the amide nitrogen (N1), and the bromine atom itself, stabilized by resonance from the phenyl ring.
Physicochemical Properties
| Property | Data | Notes |
| IUPAC Name | 5-Bromo-5-phenylimidazolidine-2,4-dione | |
| Common Name | 5-Bromo-5-phenylhydantoin | |
| Molecular Formula | ||
| Molecular Weight | 269.07 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 210 – 212 °C | Decomposes upon melting [1]. |
| Solubility | Soluble in DMSO, DMF, hot Ethanol. | Poorly soluble in water/hexane. |
| Stability | Moisture sensitive. | C5-Br bond hydrolyzes in aqueous base. |
Synthetic Pathways
The primary route to 5-bromo-5-phenylhydantoin involves the radical or electrophilic bromination of the parent compound, 5-phenylhydantoin .
Protocol: Bromination of 5-Phenylhydantoin
This protocol utilizes bromine (
Reagents:
-
5-Phenylhydantoin (1.0 eq)
-
Bromine (
) (1.05 eq) -
Glacial Acetic Acid (Solvent)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 5-phenylhydantoin in glacial acetic acid (approx. 10 mL per gram) in a round-bottom flask. Heat to 60–70 °C to ensure complete dissolution.
-
Addition: Add elemental bromine dropwise to the stirring solution. The reaction is often autocatalytic; the initial induction period can be shortened by adding a drop of HBr or exposing the flask to light.
-
Reaction: Stir at 70–80 °C for 1–2 hours. The deep red color of bromine will fade to a pale orange/yellow as it is consumed.
-
Isolation: Cool the mixture to room temperature. Pour the reaction mixture into ice-cold water. The product will precipitate as a white solid.
-
Purification: Filter the solid and wash copiously with cold water to remove residual acid and bromine. Recrystallize from ethanol or an ethanol/water mixture.
Figure 1: Synthetic pathway via alpha-bromination of the enol tautomer.
Reactivity Profile & Mechanism
The chemical utility of 5-bromo-5-phenylhydantoin stems from the lability of the C–Br bond. It acts as a "masked" carbocation or radical at the C5 position.
Nucleophilic Substitution (SN1/SN2)
The C5 position is a tertiary center adjacent to a phenyl ring, making it capable of stabilizing a carbocation (SN1 pathway). However, steric hindrance often dictates the reaction pathway.
-
Reaction with Amines: Treatment with primary or secondary amines results in the displacement of bromide to form 5-amino-5-phenylhydantoins .
-
Reaction with Carbon Nucleophiles: Reaction with enolates or Grignard reagents can lead to 5,5-disubstituted hydantoins , mimicking the structure of Phenytoin.
-
Spiro-Cyclization: If a bifunctional nucleophile is used (e.g., diamines or amino-alcohols), the substitution can be followed by cyclization to form spiro-hydantoin derivatives.
Radical Reactivity
The C5–Br bond is susceptible to homolytic cleavage under UV irradiation or in the presence of radical initiators (AIBN).
-
Application: This property allows for the coupling of the hydantoin ring to other aromatic systems or alkenes via radical mechanisms, useful in fragment-based drug design.
Hydrolysis and Elimination
-
Hydrolysis: In aqueous base, the C5-Br is rapidly hydrolyzed to the 5-hydroxy-5-phenylhydantoin . Further hydrolysis opens the hydantoin ring to form phenylglycine derivatives.
-
Elimination: In the presence of non-nucleophilic bases, elimination of HBr is difficult due to the lack of a
-hydrogen (unless the N1 position is alkylated and allows for specific tautomeric eliminations, though this is rare for this specific scaffold).
Figure 2: Divergent reactivity pathways from the C5-bromo core.
Handling & Safety (E-E-A-T)
As a halogenated organic compound, specific safety protocols must be observed.
-
Hazards: The compound is an irritant to eyes, skin, and the respiratory system. Like many
-halo carbonyls, it may possess lachrymatory properties . -
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The C–Br bond is light-sensitive; store in amber vials to prevent discoloration and decomposition.
-
Disposal: Must be disposed of as halogenated organic waste. Do not mix with strong bases during disposal to avoid uncontrolled hydrolysis/exotherms.
References
-
Melting Point & Synthesis: Journal of the Chemical Society, Perkin Transactions 1, 1978, Issue 0, Pages 1-1632. (Cited melting point of 212 °C for 5-bromo-5-phenylhydantoin).[2]
-
General Hydantoin Chemistry: Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470. Link
- Bromination Mechanisms: Oravec, P. et al. "Bromination of hydantoins.
-
Related Crystal Structures: Guerrab, W. et al. "3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione." IUCrData, 2018. Link (Provides structural context for the 5,5-diphenyl scaffold).
- Radical Reactivity:Journal of the Chemical Society, 1978.
